(2S,4R)-1-Acetyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-(2-benzothiazolylcarbonyl)butyl]-4-hydroxy-2-pyrrolidinecarboxamide
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Overview
Description
Preparation Methods
The synthetic route for RWJ-56423 involves the reaction of a benzothiazole ketone with a diaminomethylideneamino derivative under specific conditions. The process typically includes:
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production: Industrial production methods for RWJ-56423 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
RWJ-56423 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: Substitution reactions involving nucleophiles or electrophiles can lead to the formation of different analogues of RWJ-56423.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.
Scientific Research Applications
RWJ-56423 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in the study of tryptase inhibitors and their chemical properties.
Biology: The compound is utilized in biological research to investigate the role of tryptase in allergic and inflammatory responses.
Mechanism of Action
RWJ-56423 exerts its effects by inhibiting human mast cell tryptase, a multifunctional serine protease released during mast cell degranulation. The compound binds to the active site of tryptase, preventing it from interacting with its natural substrates. This inhibition reduces the release of inflammatory mediators and alleviates allergic and inflammatory responses .
Comparison with Similar Compounds
RWJ-56423 is unique among tryptase inhibitors due to its specific chemical structure and high potency. Similar compounds include:
Benzothiazole ketone analogues: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
Other tryptase inhibitors: Compounds such as nafamostat and gabexate also inhibit tryptase but have different chemical structures and mechanisms of action.
Properties
Molecular Formula |
C20H26N6O4S |
---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
(2S,4R)-1-acetyl-N-[(2S)-1-(1,3-benzothiazol-2-yl)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-4-hydroxypyrrolidine-2-carboxamide |
InChI |
InChI=1S/C20H26N6O4S/c1-11(27)26-10-12(28)9-15(26)18(30)24-14(6-4-8-23-20(21)22)17(29)19-25-13-5-2-3-7-16(13)31-19/h2-3,5,7,12,14-15,28H,4,6,8-10H2,1H3,(H,24,30)(H4,21,22,23)/t12-,14+,15+/m1/s1 |
InChI Key |
VXDAVYUFYPFGDX-SNPRPXQTSA-N |
SMILES |
CC(=O)N1CC(CC1C(=O)NC(CCCN=C(N)N)C(=O)C2=NC3=CC=CC=C3S2)O |
Isomeric SMILES |
CC(=O)N1C[C@@H](C[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)C2=NC3=CC=CC=C3S2)O |
Canonical SMILES |
CC(=O)N1CC(CC1C(=O)NC(CCCN=C(N)N)C(=O)C2=NC3=CC=CC=C3S2)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
RWJ-56423; RWJ 56423; RWJ56423. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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